molecular formula C15H14ClN5O2S B13110563 N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide

N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide

Cat. No.: B13110563
M. Wt: 363.8 g/mol
InChI Key: TVUOBQIMJDFQQV-UHFFFAOYSA-N
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Description

N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is a compound that belongs to the class of sulfamides It features a benzyl group attached to a sulfamide moiety, which is further connected to a phenyl ring substituted with a chloro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Sulfamide Moiety: The sulfamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamides.

Scientific Research Applications

N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfamide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]urea: Similar structure but with a urea moiety instead of a sulfamide.

    N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]carbamate: Contains a carbamate group instead of a sulfamide.

Uniqueness

N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties. The combination of the triazole ring and the sulfamide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(benzylsulfamoyl)-5-chloro-2-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C15H14ClN5O2S/c16-13-6-7-15(21-11-17-10-18-21)14(8-13)20-24(22,23)19-9-12-4-2-1-3-5-12/h1-8,10-11,19-20H,9H2

InChI Key

TVUOBQIMJDFQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3

Origin of Product

United States

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